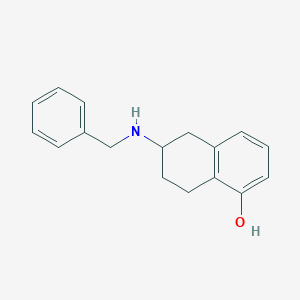
Methyl 5-(4-Bromophenyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-Bromophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromophenyl group attached to the nicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-(4-Bromophenyl)nicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 5-bromo-2-nitropyridine can be coupled with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques. The reaction conditions are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
Methyl 5-(4-Bromophenyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the nicotinate moiety.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted nicotinates, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
Methyl 5-(4-Bromophenyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate the interactions of nicotinate derivatives with biological targets.
作用机制
The mechanism of action of Methyl 5-(4-Bromophenyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of enzymes or receptors involved in inflammatory pathways. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects .
相似化合物的比较
Similar Compounds
Methyl Nicotinate: A simpler analog without the bromophenyl group, used primarily as a vasodilator.
5-Bromonicotinic Acid: Lacks the methyl ester group, used in the synthesis of metal-organic frameworks.
Nicotinamide Derivatives: Such as N-(2-bromophenyl)-2-chloronicotinamide, which have different substituents on the nicotinate moiety.
Uniqueness
Methyl 5-(4-Bromophenyl)nicotinate is unique due to the presence of both the bromophenyl and nicotinate groups. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and increased biological activity in medicinal applications.
属性
分子式 |
C13H10BrNO2 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC 名称 |
methyl 5-(4-bromophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 |
InChI 键 |
PUEDVBPWQPRADW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
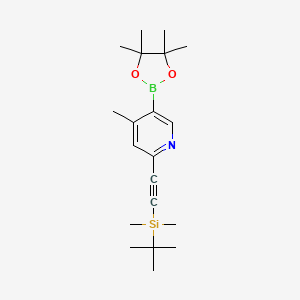


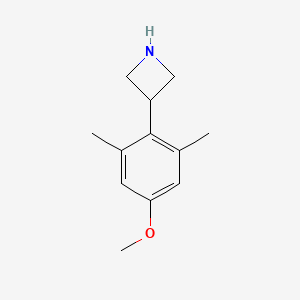
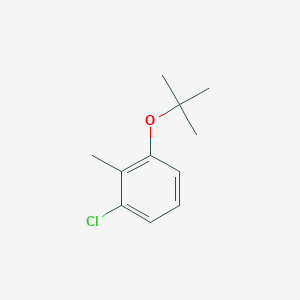
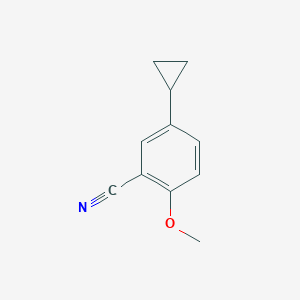
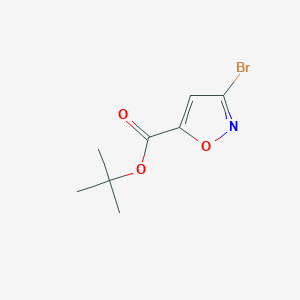
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)

![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
